molecular formula C16H22N2O3 B137552 N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea CAS No. 38649-72-8

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea

Cat. No.: B137552
CAS No.: 38649-72-8
M. Wt: 290.36 g/mol
InChI Key: OWUOHIMJYZRAGE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea is a chemical compound known for its unique structure and properties. It is an intermediate in the synthesis of various pharmaceuticals and has applications in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea typically involves the reaction of cyclohexylamine with 4-(2,3-epoxypropoxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent production.

    Purification Steps: Including recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield epoxides or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in various substituted ureas.

Scientific Research Applications

N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The epoxy group in the structure is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5: A deuterated analogue used in metabolic studies.

    N-Cyclohexyl-N’-[4-(oxiranylmethoxy)phenyl]urea: Another analogue with similar properties.

Uniqueness

N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea is unique due to its specific combination of cyclohexyl and epoxypropoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-cyclohexyl-3-[4-(oxiran-2-ylmethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(17-12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)20-10-15-11-21-15/h6-9,12,15H,1-5,10-11H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUOHIMJYZRAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481846
Record name N-Cyclohexyl-N'-{4-[(oxiran-2-yl)methoxy]phenyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38649-72-8
Record name N-Cyclohexyl-N'-{4-[(oxiran-2-yl)methoxy]phenyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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